molecular formula C10H9BrN2 B13678317 5-Bromo-8-methylquinolin-2-amine

5-Bromo-8-methylquinolin-2-amine

Cat. No.: B13678317
M. Wt: 237.10 g/mol
InChI Key: NHPQLHNWSAQNGK-UHFFFAOYSA-N
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Description

5-Bromo-8-methylquinolin-2-amine is a quinoline derivative with the molecular formula C10H9BrN2. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 8th position, and an amine group at the 2nd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-methylquinolin-2-amine typically involves the bromination of 8-methylquinolin-2-amine. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the quinoline ring. The reaction is usually carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 5th position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to control temperature, pressure, and reaction time. The use of catalysts and solvents can optimize the yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the quinoline ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Bromination: Bromine (Br2), N-bromosuccinimide (NBS)

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be obtained.

    Oxidation Products: Quinoline N-oxides

    Reduction Products: Reduced quinoline derivatives

Scientific Research Applications

5-Bromo-8-methylquinolin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-8-methylquinolin-2-amine is not fully elucidated, but it is believed to interact with various molecular targets and pathways. The presence of the bromine atom and the amine group may facilitate binding to biological macromolecules, influencing their function. The compound may inhibit enzymes or interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    8-Methylquinolin-2-amine: Lacks the bromine atom, which may result in different biological activities and reactivity.

    5-Bromoquinolin-2-amine: Lacks the methyl group at the 8th position, which may affect its chemical properties and interactions.

    5-Bromo-8-methylquinoline: Lacks the amine group, which may influence its biological activity and solubility.

Uniqueness: 5-Bromo-8-methylquinolin-2-amine is unique due to the specific combination of substituents on the quinoline ring. The presence of both the bromine atom and the amine group at specific positions enhances its potential for diverse chemical reactions and biological activities, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

5-bromo-8-methylquinolin-2-amine

InChI

InChI=1S/C10H9BrN2/c1-6-2-4-8(11)7-3-5-9(12)13-10(6)7/h2-5H,1H3,(H2,12,13)

InChI Key

NHPQLHNWSAQNGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Br)C=CC(=N2)N

Origin of Product

United States

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